1,3-Dichloroacetone-D4
Description
Overview of Deuterium's Role as a Mechanistic Probe and Analytical Tool
Deuterium (B1214612) (²H or D) stands out as a particularly useful stable isotope in chemical research. pharmaffiliates.com Its increased mass compared to protium (B1232500) (¹H) gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction slows down when a C-H bond is replaced with a C-D bond. rsc.org This effect is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction. rsc.orgresearchgate.net If the breaking of a bond to hydrogen is the slowest step, the reaction will proceed more slowly with deuterium.
Beyond its use in mechanistic studies, deuterium labeling is indispensable in various analytical techniques. pharmaffiliates.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from the solvent's protons, allowing for clearer and more precise analysis of the sample. labinsights.nltutorchase.com Deuterium NMR (²H NMR) can also be used to confirm the success of a deuteration reaction and to study the orientation and mobility of molecules in the solid state. wikipedia.org In mass spectrometry (MS), the higher mass of deuterium allows for the differentiation and quantification of labeled compounds, making them excellent internal standards for accurate analysis. pharmaffiliates.comspectroscopyonline.com
Contextualization of 1,3-Dichloroacetone-D4 within the Field of Deuterium Chemistry
This compound is the deuterated analog of 1,3-dichloroacetone (B141476), where the four hydrogen atoms have been replaced by deuterium atoms. lookchem.compharmaffiliates.com This specific isotopic labeling makes it a valuable compound for a variety of research applications. As an organic building block, it can be used in the synthesis of more complex deuterated molecules. lookchem.compharmaffiliates.com The presence of deuterium allows researchers to track the fate of the acetone (B3395972) backbone in chemical reactions, providing detailed mechanistic information. lookchem.com
In the pharmaceutical industry, this compound can serve as a starting material for the synthesis of labeled drug candidates. The deuterium label can help in understanding the metabolic pathways and pharmacokinetic properties of new drugs. lookchem.com Furthermore, it is employed in environmental studies to trace the movement and transformation of pollutants. lookchem.com The distinct mass of this compound allows for its easy detection and quantification in complex environmental samples.
Physicochemical Properties of 1,3-Dichloroacetone and its Deuterated Analog
The physical and chemical properties of 1,3-dichloroacetone and its deuterated counterpart are fundamental to their application in research. While many of their properties are similar, the substitution of hydrogen with deuterium in this compound leads to a notable difference in molecular weight.
| Property | 1,3-Dichloroacetone | This compound |
| Molecular Formula | C₃H₄Cl₂O lookchem.com | C₃D₄Cl₂O lookchem.com |
| Molecular Weight | 126.97 g/mol lookchem.com | 130.99 g/mol lookchem.com |
| Appearance | White or colorless crystalline solid lookchem.comnih.gov | White to off-white solid cdnisotopes.com |
| Melting Point | 39-41 °C sigmaaldrich.com | 39-41 °C cdnisotopes.com |
| Boiling Point | 173 °C sigmaaldrich.com | 173 °C cdnisotopes.com |
| Density | 1.383 g/mL at 25 °C lookchem.com | No data available |
| Solubility | Soluble in alcohol and diethyl ether; soluble in water. | No data available |
| CAS Number | 534-07-6 lookchem.com | 350818-52-9 lookchem.com |
This table presents a comparison of the key physicochemical properties of 1,3-dichloroacetone and this compound.
Synthesis and Research Applications
The synthesis of 1,3-dichloroacetone has been well-established through various methods, including the direct chlorination of acetone. google.comorgsyn.org The synthesis of this compound can be achieved from its non-deuterated precursor, 1,3-dichloroacetone. chemicalbook.com
The applications of 1,3-dichloroacetone are diverse, serving as an intermediate in the synthesis of citric acid and as an acceptor substrate in cross-aldol reactions. lookchem.comsigmaaldrich.com It has also been identified as a metabolite of 1,3-dichloropropanol. sigmaaldrich.com
The deuterated form, this compound, is primarily utilized as a research tool. Its applications stem from the unique properties conferred by the deuterium atoms:
Mechanistic Studies: The kinetic isotope effect associated with the C-D bonds allows for the detailed investigation of reaction mechanisms. lookchem.com
Pharmaceutical Research: It serves as a building block for synthesizing deuterated pharmaceutical compounds, aiding in the study of their metabolism and pharmacokinetics. lookchem.com
Environmental Tracing: Its distinct mass makes it an effective tracer for studying the fate and transport of pollutants in the environment. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMBRGCANLOEG-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Deuterium Incorporation Methodologies for 1,3 Dichloroacetone D4
General Principles of Deuteration in Ketone Systems
The introduction of deuterium (B1214612) into ketone structures is governed by the unique reactivity of the protons on the carbon atoms alpha (α) to the carbonyl group. These α-hydrogens are acidic and can be replaced with deuterium through various chemical reactions.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H/D) exchange is a fundamental process for incorporating deuterium into organic molecules. mdpi.com In ketones, this exchange is facilitated by the formation of either enol or enolate intermediates, which can be achieved under acidic or basic conditions using a deuterium source like deuterium oxide (D₂O). mdpi.comquimicaorganica.org
Acid-Catalyzed Exchange : In the presence of an acid catalyst (like DCl in D₂O), the carbonyl oxygen is protonated (or in this case, deuterated), increasing the acidity of the α-hydrogens. A deuterium from the solvent can then be abstracted by a base (like D₂O), leading to the formation of a neutral enol intermediate. Tautomerization of the enol back to the ketone form results in the incorporation of a deuterium atom at the α-position. quimicaorganica.orglibretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration in related halogenation reactions, indicating that enol formation is the rate-determining step. libretexts.orgopenstax.org
Base-Catalyzed Exchange : Under basic conditions (using a base like NaOD in D₂O), a base abstracts an α-hydrogen to form a resonance-stabilized enolate ion. This enolate can then be deuterated by the D₂O solvent. quimicaorganica.org This process can be repeated to replace all acidic α-hydrogens with deuterium. libretexts.org Base-catalyzed H/D exchange is an efficient method due to the increased acidity of hydrogens on carbon atoms in carbonyl compounds. mdpi.comosti.gov
The keto-enol/enolate equilibrium is crucial for this exchange, and factors like solvent, temperature, and the specific catalyst can influence the rate and efficiency of deuteration. mdpi.comresearchgate.net
Catalytic Deuterium Incorporation Strategies
Various catalytic systems have been developed to improve the efficiency, selectivity, and scope of ketone deuteration. These methods often use more sophisticated catalysts than simple acids or bases.
Organocatalysis : Small organic molecules can effectively catalyze the α-deuteration of ketones. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used as an organocatalyst for the H/D exchange of α-C-H bonds in ketones with D₂O under mild conditions, achieving high deuterium incorporation (90–97%). researchgate.net Proline and its derivatives have also been studied as catalysts for H/D exchange reactions in aqueous solutions. nih.gov
Metal-Free and Superacid Catalysis : A superacid-catalyzed protocol using a pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ can generate a highly reactive superacidic species in situ. rsc.orgrsc.org This system demonstrates high efficiency (up to 99% deuteration) and broad functional group compatibility, proceeding through the formation of an enol tautomer. rsc.orgrsc.org
Metal-Catalyzed Reductive Deuteration : Iron-catalyzed reductive deuteration methods have been developed using cost-effective deuterium sources like DMSO-d₆. acs.orgnih.gov These reactions can achieve high levels of deuterium incorporation across a variety of ketone substrates. acs.orgnih.gov Another practical method involves using a Mg/BrCH₂CH₂Br/D₂O system for the reductive deuteration of ketones, affording α-deuterated alcohols with excellent deuterium incorporation (in excess of 98%) and high yields. acs.orgacs.orgnih.gov
The table below summarizes various catalytic strategies for ketone deuteration.
Interactive Table: Catalytic Strategies for Ketone Deuteration| Catalytic System | Deuterium Source | Key Features | Deuterium Incorporation | Reference(s) |
|---|---|---|---|---|
| Organocatalyst (DBU) | D₂O | Mild reaction conditions, broad ketone scope. | 90-97% | researchgate.net |
| Superacid ([Ph₃C]⁺[B(C₆F₅)₄]⁻) | D₂O | Metal-free, high efficiency, broad functional group compatibility. | Up to 99% | rsc.orgrsc.org |
| Iron-Catalysis | DMSO-d₆ | Cost-effective, reductive deuteration to alcohols. | Up to 99% | acs.orgnih.gov |
| Mg/BrCH₂CH₂Br | D₂O | Practical umpolung strategy, reductive deuteration to alcohols. | >96-98% | acs.orgcas.cn |
| Supported Iridium Nanoparticles | C₆D₆ | Heterogeneous, site-selective for arenes, tolerates ketones. | High | acs.org |
Synthetic Routes to 1,3-Dichloroacetone-D4
The synthesis of this compound specifically leverages the principles of α-deuteration in a targeted manner.
Deuteration from 1,3-Dichloroacetone (B141476) Precursors
The most direct method for synthesizing this compound is through the deuteration of its non-labeled precursor, 1,3-dichloroacetone. chemicalbook.com This transformation relies on the H/D exchange mechanism at the α-positions, which are the only positions bearing hydrogens in the molecule. Given the presence of electron-withdrawing chlorine atoms on the α-carbons, the acidity of the remaining α-hydrogens is increased, facilitating the exchange reaction. The synthesis can be carried out by treating 1,3-dichloroacetone with a deuterium source, such as D₂O, often in the presence of an acid or base catalyst to promote the formation of the enol or enolate intermediate necessary for the exchange.
Site-Selective Deuterium Exchange in α-Halogenated Ketones
The presence of a halogen atom at the α-position of a ketone influences the reactivity and the conditions required for further substitution. The α-halogenation of ketones is a well-established reaction that proceeds through an enol or enolate intermediate. libretexts.orgopenstax.org
In acid-catalyzed halogenation, the formation of the enol is the rate-determining step. libretexts.org Once one α-hydrogen is replaced by a halogen, the resulting α-halo ketone is generally less reactive toward further acid-catalyzed halogenation because the electron-withdrawing halogen destabilizes the carbocation character of the intermediate. However, H/D exchange can still be performed on the remaining α-hydrogens.
Conversely, under basic conditions, the introduction of an electron-withdrawing halogen significantly increases the acidity of the remaining α-hydrogens. libretexts.org This makes the α-halo ketone more reactive to subsequent deprotonation and halogenation, often leading to polyhalogenation. This enhanced acidity can be exploited for H/D exchange, allowing for the replacement of the remaining α-hydrogens with deuterium under carefully controlled basic conditions. For a molecule like 1,3-dichloroacetone, which already has halogens at the α-positions, the focus is on exchanging the two hydrogens on the central carbon, a process facilitated by the electron-withdrawing nature of the adjacent chlorine atoms.
Emerging Methodologies for Deuterium Introduction
The field of isotopic labeling is continuously evolving, with new methods offering greater precision, efficiency, and applicability. researchgate.netacs.org While not all have been specifically applied to 1,3-dichloroacetone, they represent the modern toolkit available for creating deuterated molecules.
Photochemical Deuteration : Visible-light-induced methods are gaining traction as sustainable and mild alternatives for deuterium incorporation. rsc.org Photodriven, thiol-free phosphine/D₂O-mediated methods have been developed for the reductive deuteration of certain ketones, and site-selective deuteration has been achieved in specific cases like pyridyl diketones. researchgate.net
Site-Specific Deconstructive Deuteration : Innovative strategies allow for alkyl deuteration in a site-specific and degree-controlled manner. One such method uses a methylketone moiety as a traceless activating group, which is later removed. This copper-catalyzed, redox-neutral reaction employs D₂O as the deuterium source and demonstrates broad functional group tolerance, enabling mono-, di-, and tri-deuteration at specific sites. nih.gov
Biocatalysis : The use of enzymes for deuteration is an emerging area that offers high selectivity. Biocatalytic reductive deuteration strategies can use D₂O as the deuterium source and a clean reductant like H₂, providing an environmentally friendly route to isotopically labeled compounds. researchgate.net
These advanced methodologies highlight a trend towards more controlled, selective, and sustainable approaches for synthesizing deuterated compounds, which could potentially be adapted for the synthesis of this compound and other complex labeled molecules. rsc.orgresearchgate.netrsc.org
Electrochemical Deuteration Approaches
Electrochemical methods offer a green and controllable route for deuterium incorporation, utilizing electrons as the reducing agent and heavy water (D₂O) as an inexpensive deuterium source. oaes.ccacs.org This approach avoids the need for costly and often hazardous deuterated gases or metal deuterides. nih.gov The selectivity and efficiency of electrochemical deuteration can be finely tuned by adjusting parameters such as applied voltage, electrode material, and electrolyte composition. oaes.ccoaepublish.com
For ketones, the general mechanism involves the electrochemical reduction of D₂O to generate deuterium species at the cathode. The carbonyl group of the ketone is activated at the cathode surface, facilitating the exchange of its α-hydrogens with deuterium. The C=O functionality in aldehydes or ketones is generally less reactive than carbon-iodine (C-I) or carbon-bromine (C-Br) bonds but more reactive than carbon-chlorine (C-Cl) bonds under electrochemical conditions. oaes.ccoaepublish.com
Recent advancements have focused on developing highly efficient and selective electrode-catalyst systems. For instance, a deuterium ion diffusion-based all-solid electrolyser has been reported, featuring a Ruthenium(IV) oxide (RuO₂) anode for D⁺ generation from pure D₂O and a specialized palladium-based cathode (Pdδ+/NC LDC) for selective deuteration. This system has demonstrated broad applicability for the deuteration of aldehydes and ketones with high Faradaic efficiency. nih.govresearchgate.net The process is effective for a range of unsaturated substrates, achieving high selectivity and turnover frequency. nih.gov
| Substrate Type | Cathode Material | Deuterium Source | Key Findings | Reference |
|---|---|---|---|---|
| Aldehydes, Ketones, Imines, Alkenes | Pd/Nitrogen-doped carbon liquid diffusion cathode (Pdδ+/NC LDC) | D₂O | Achieved over 99% selectivity for deuterated benzyl (B1604629) alcohol with a Faradaic efficiency of 72%. nih.govresearchgate.net | nih.govresearchgate.net |
| α,β-Unsaturated Carbonyls | Graphite Felt | D₂O | Catalyst- and external-reductant-free conditions yielded up to 99% deuteration and 91% product yield within 2 hours. researchgate.net | researchgate.net |
| Aldehydes/Ketones | Not specified | D₂O | Development of an umpolung sequence for reductive deuteration to afford monodeuterated phosphinates. acs.org | acs.org |
Novel Catalytic Systems for Efficient Deuterium Exchange
Catalytic hydrogen-deuterium (H/D) exchange represents a powerful and widely used strategy for deuteration. This method often allows for high levels of deuterium incorporation under mild conditions. nih.gov For ketones like 1,3-dichloroacetone, the exchange occurs at the enolizable α-positions.
Superacid Catalysis: A recently developed metal-free strategy employs a superacid catalyst generated in situ from a pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ and D₂O. rsc.org This system efficiently catalyzes the α-deuteration of a wide range of ketones. The mechanism involves the protonation (or in this case, deuteration) of the ketone's carbonyl oxygen by the superacid, which promotes the formation of an enol tautomer. This enol intermediate then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position and regenerating the catalyst. This cycle repeats to achieve high levels of deuteration. rsc.org The method is noted for its high efficiency (up to 99% deuteration), broad substrate scope, and excellent functional group tolerance. rsc.org
Organocatalysis: Small-molecule secondary amines, such as proline and its derivatives, are effective organocatalysts for H/D exchange in ketones in aqueous media. nih.govmit.edu The catalytic activity of these proline derivatives can be significantly influenced by substituents on the proline ring. For example, a kinetic study of the H/D exchange of cyclohexanone (B45756) catalyzed by 4-substituted prolines revealed that cis-4-fluoroproline is a more active catalyst than its trans isomer. nih.govnih.gov Furthermore, trans-4-ammoniumprolines have been shown to be exceptionally active catalysts. nih.govmit.edunih.gov The mechanism involves the formation of an enamine intermediate, which facilitates the deuterium exchange.
Transition Metal Catalysis: Transition metal complexes, particularly those involving iridium, are highly versatile catalysts for H/D exchange reactions. snnu.edu.cn Iridium complexes can activate C-H bonds, enabling deuterium incorporation from sources like D₂O or [D6]acetone. nih.gov For instance, soluble iridium complexes have been used for specific deuterium labeling in various substrates, including ketones. nih.gov The development of N-heterocyclic carbene (NHC) iridium complexes has led to efficient H/D exchange with low catalyst loadings and shorter reaction times. nih.gov
| Catalyst Type | Specific Catalyst/System | Deuterium Source | Key Findings | Reference |
|---|---|---|---|---|
| Superacid | [D]⁺[B(C₆F₅)₄]⁻ (generated in situ) | D₂O | Highly efficient (up to 99% deuteration) and selective for α-position of ketones with broad functional group compatibility. rsc.org | rsc.org |
| Organocatalyst | 4-Substituted Proline Derivatives (e.g., cis-4-fluoroproline) | D₂O | Catalyzes H/D exchange in ketones in aqueous solution; activity depends on the substituent and its stereochemistry. nih.govmit.edunih.gov | nih.govmit.edunih.gov |
| Transition Metal | Iridium N-heterocyclic carbene (NHC) complexes | [D4]methanol | Efficient H/D exchange for substrates like ethyl methyl ketone with low catalyst loading. nih.gov | nih.gov |
| Heterogeneous | Rutile (Titanium Dioxide) | D₂O | Catalyzes exchange of enolizable hydrogens in ketones at room temperature via reversible carbanion formation. rsc.org | rsc.org |
Advanced Spectroscopic Characterization of 1,3 Dichloroacetone D4
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The substitution of protons with deuterium (B1214612) in 1,3-Dichloroacetone-D4 provides several advantages in NMR-based analyses.
Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra provide critical information about its atomic connectivity and chemical environment. In a standard ¹H NMR spectrum of the non-deuterated 1,3-dichloroacetone (B141476), a single signal would be observed for the four equivalent protons of the two chloromethyl groups. chemicalbook.com However, in the ¹H NMR spectrum of this compound, the absence of this signal and the potential presence of a residual, significantly diminished signal can confirm the high degree of deuteration.
The ¹³C NMR spectrum offers further structural confirmation. The spectrum of 1,3-dichloroacetone would show two distinct signals: one for the carbonyl carbon and another for the two equivalent chloromethyl carbons. In the case of this compound, the signal for the deuterated carbons (CD2Cl) will be split into a multiplet due to coupling with deuterium, which has a nuclear spin of 1. This splitting pattern provides direct evidence of the location of deuterium labeling.
| NMR Data for 1,3-Dichloroacetone | |
| Nucleus | Chemical Shift (ppm) |
| ¹H (in CDCl₃) | ~4.3 ppm (s, 4H, CH₂Cl) |
| ¹³C (in CDCl₃) | ~45 ppm (CH₂Cl), ~200 ppm (C=O) |
| Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |
Analysis of Isotopic Purity and Deuterium Distribution
The isotopic purity and the precise distribution of deuterium atoms in this compound are critical for its effective use, particularly as an internal standard. High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are employed to assess these parameters. rsc.org HR-MS can distinguish between molecules with very small mass differences, allowing for the determination of the relative abundance of the desired deuterated species (D4) compared to partially deuterated (D1, D2, D3) and non-deuterated (D0) analogues. rsc.org
NMR spectroscopy, specifically ²H (deuterium) NMR, can directly detect the deuterium signals, and their integration can provide a quantitative measure of the deuterium content at each labeled position. umich.eduhuji.ac.il Furthermore, the absence or significant reduction of proton signals in the ¹H NMR spectrum at the expected positions for the methylene (B1212753) groups confirms the high level of deuteration. rsc.org This combined approach ensures the quality and reliability of the isotopically labeled compound for its intended applications. rsc.org
Role of Deuterium as a Spectroscopic Lock and Reference in Proton NMR
In modern NMR spectroscopy, deuterated solvents are essential for providing a field-frequency lock. The deuterium nucleus (²H) has a distinct resonance frequency from the proton (¹H). huji.ac.ilcornell.edu NMR spectrometers utilize a separate channel to constantly monitor the deuterium signal of the solvent. cornell.edu Any drift in the magnetic field will cause a shift in the deuterium resonance frequency. cornell.edu The spectrometer's lock system detects this shift and applies a correction to the magnetic field, ensuring its stability throughout the experiment. cornell.edu This is crucial for long experiments or when high resolution is required, as it prevents the broadening and distortion of spectral lines. cornell.edu
While this compound itself is not typically used as a lock solvent, the principle remains the same when it is analyzed in a deuterated solvent like chloroform-d (B32938) (CDCl₃). researchgate.net The deuterium signal from the solvent provides the lock, and the signals from the deuterated analyte are observed. researchgate.net Modern spectrometers can also use the known resonance frequency of the lock solvent to accurately reference the chemical shift scale, often making the addition of an internal reference standard like tetramethylsilane (B1202638) (TMS) unnecessary. longdom.org
Studies of Keto-Enol Tautomerism Dynamics via Deuterium Exchange
Keto-enol tautomerism is a fundamental equilibrium in carbonyl compounds, where a ketone or aldehyde exists in equilibrium with its corresponding enol form. colostate.edu NMR spectroscopy is an excellent tool for studying the dynamics of this process, as the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.comasu.edu
The presence of deuterium in this compound can be used to probe the mechanism and kinetics of keto-enol tautomerism. The α-hydrogens (or in this case, α-deuteriums) adjacent to the carbonyl group are acidic and can undergo exchange with protons from a protic solvent. libretexts.org By dissolving this compound in a protic solvent (like water or methanol), the rate of deuterium-proton exchange can be monitored by ¹H NMR. The appearance and growth of a signal corresponding to the α-protons would indicate the rate of enolization and subsequent protonation. colostate.edu This H/D exchange process provides valuable insights into the reaction mechanism and the factors influencing the stability of the keto and enol forms. colostate.edunanalysis.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive analytical technique used for the identification and quantification of chemical compounds. The use of isotopically labeled internal standards is a cornerstone of accurate quantitative MS analysis.
Development of this compound as an Internal Standard in Quantitative Analysis
1,3-Dichloroacetone is a known disinfection byproduct (DBP) formed during the chlorination of drinking water. who.int Accurate quantification of such compounds in environmental and biological samples is crucial for assessing human exposure and potential health risks. nih.gov Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses, and it relies on the use of a stable isotope-labeled internal standard. nih.govosti.gov
This compound is an ideal internal standard for the quantification of its non-deuterated counterpart. virginia.gov Being isotopically labeled, it has nearly identical chemical and physical properties to the analyte (1,3-dichloroacetone). numberanalytics.com This means it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any sample loss or matrix effects. numberanalytics.com However, due to its higher mass, it is easily distinguished from the analyte by the mass spectrometer. numberanalytics.com
Isotopologue Analysis and Isotopic Fingerprinting
Isotopologues are molecules that share the same chemical formula and atomic arrangement but differ in their isotopic composition. In the case of this compound, the four hydrogen atoms on the carbons adjacent to the carbonyl group are substituted with deuterium atoms. This isotopic substitution provides a unique "fingerprint" that allows for its differentiation from the non-deuterated (protio) analogue and partially deuterated variants.
Isotopic analysis is crucial for verifying the isotopic purity of deuterated compounds. nih.gov High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary technique for this purpose. It can accurately distinguish and assign the corresponding hydrogen/deuterium (H/D) isotopologue ions based on their precise mass-to-charge ratios, providing a quantitative measure of isotopic enrichment. nih.gov
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²H-NMR, offers a distinct method for characterization. It provides a "fingerprint" of the deuterium distribution within the molecule, confirming the specific locations of isotopic labeling. osti.gov The combination of these techniques ensures the identity and isotopic integrity of this compound, which is essential for its application in mechanistic studies, metabolic tracing, and as an internal standard where a known, non-interfering signal is required.
Vibrational Spectroscopy (Infrared and Raman) Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules. For isotopically labeled compounds like this compound, it provides detailed insights into molecular structure, bonding, and conformation through the analysis of isotopic effects on vibrational modes. libretexts.org
Analysis of Vibrational Frequencies and Characteristic Modes of Deuterated Carbonyl Compounds
The substitution of hydrogen with deuterium, a heavier isotope, leads to significant and predictable changes in the vibrational spectrum of a molecule. rsc.org This is because the vibrational frequency is dependent on the masses of the atoms involved in the bond. libretexts.org In deuterated carbonyl compounds, the most notable spectral modifications include:
Carbon-Deuterium (C-D) Stretching Vibrations : The C-H stretching vibrations, typically found in the 2800–3000 cm⁻¹ region of the IR and Raman spectra, are absent in fully deuterated compounds. They are replaced by C-D stretching absorptions, which appear in a largely interference-free spectral region between 2000 and 2300 cm⁻¹. acs.org This "silent region" in most biological and organic molecules makes deuterium labeling an excellent tool for spectroscopic probing. nih.govbeilstein-journals.org
Carbon-Deuterium (C-D) Bending Vibrations : The deformation or bending vibrations of the C-D bond also shift to lower frequencies compared to their C-H counterparts. cdnsciencepub.com These modes appear in the fingerprint region of the spectrum and their analysis, though complex, can provide further structural information.
Carbonyl (C=O) Stretching Vibration : The C=O stretching frequency, a prominent band for ketones typically appearing around 1715 cm⁻¹, can also be affected by deuteration of the α-carbons. pressbooks.pub This shift is generally smaller than that of the C-H/C-D modes and arises from changes in vibrational coupling between the carbonyl stretch and the bending modes of the adjacent methylene groups (now CD₂). cdnsciencepub.comresearchgate.net
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Typical Frequency Range (C-D) (cm⁻¹) | Key Characteristics |
|---|---|---|---|
| Stretching | 2850 - 3000 | 2000 - 2300 | C-D stretch appears in a spectrally "silent" region, making it an excellent diagnostic peak. nih.gov |
| Bending (Deformation) | 1350 - 1470 | 950 - 1100 | Shifts to lower frequency upon deuteration, affecting the fingerprint region. cdnsciencepub.com |
Interpretation of Isotopic Shifts and Band Assignments
The shifts in vibrational frequencies upon isotopic substitution are governed by the change in the reduced mass of the vibrating atoms. libretexts.orgoregonstate.edu For a simple diatomic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ). When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the C-D bond is greater than that of the C-H bond.
This relationship leads to a theoretical isotopic frequency ratio (νH/νD) of approximately √2 (≈1.41). libretexts.org In practice, due to coupling with other vibrations within the molecule, this ratio for C-H/C-D stretching modes is typically observed in the range of 1.35 to 1.41. libretexts.org This predictable shift is fundamental for assigning bands in the spectra of deuterated molecules. cdnsciencepub.comnih.gov
For this compound, the key interpretations would be:
The disappearance of bands in the ~2900-3000 cm⁻¹ region and the appearance of new, strong bands in the ~2100-2250 cm⁻¹ range are definitively assigned to C-D stretching modes. smolecule.com
Shifts in the fingerprint region (below 1500 cm⁻¹) are analyzed to assign C-D bending modes and other vibrations coupled to the deuterated positions. cdnsciencepub.com
A small but measurable shift in the C=O stretching frequency can indicate the extent of vibrational coupling between the carbonyl group and the α-methylene groups. researchgate.net
| Vibrational Mode Assignment | Frequency in Acetone (h6) (cm⁻¹) | Frequency in Acetone-d6 (B32918) (cm⁻¹) | Isotopic Ratio (νH/νD) |
|---|---|---|---|
| CH₃/CD₃ Asymmetric Stretch | ~2960 | ~2217 | ~1.33 |
| CH₃/CD₃ Symmetric Stretch | ~2935 | ~2128 | ~1.38 smolecule.com |
| C=O Stretch | ~1715 | ~1700 | ~1.01 |
| CH₃/CD₃ Asymmetric Deformation | ~1430 | ~1040 | ~1.37 |
| CH₃/CD₃ Symmetric Deformation (umbrella) | ~1360 | ~1060 | ~1.28 |
Note: Data is based on acetone and acetone-d6 as a model for deuterated carbonyl compounds. smolecule.comresearchgate.net Actual values for this compound may vary due to the influence of the chlorine atoms.
Conformational Analysis through Vibrational Spectroscopy
Molecules with rotational freedom around single bonds, such as 1,3-dichloroacetone, can exist as a mixture of different spatial isomers, or conformers. auremn.org.br For α-haloacetones, conformational isomerism arises from the rotation about the C-C bond, leading to different relative orientations of the carbon-halogen and carbonyl bonds. researchgate.netmsu.edu
Vibrational spectroscopy is a highly effective method for studying conformational equilibria because different conformers, having different symmetries and intramolecular interactions, often exhibit distinct vibrational frequencies. auremn.org.brresearchgate.net Specifically, the stretching frequencies of the C=O and C-Cl bonds are sensitive to the dihedral angle between them.
By examining the IR and Raman spectra, often under varying conditions, researchers can deduce the conformational landscape:
Solvent Studies : The equilibrium between conformers can be perturbed by changing the solvent polarity. auremn.org.br A more polar conformer will be stabilized to a greater extent in a polar solvent, leading to an increase in the relative intensity of its characteristic absorption bands.
Temperature Studies : Changing the temperature alters the equilibrium population of conformers according to the Boltzmann distribution. By tracking the changes in band intensities with temperature, the enthalpy difference between the conformers can be determined.
Spectral Deconvolution : In cases where the vibrational bands of different conformers overlap, mathematical deconvolution techniques can be used to separate the individual peaks and estimate the relative abundance of each conformer. ekb.eg
For 1,3-dichloroacetone, the analysis would focus on the C=O and C-Cl stretching regions to identify bands corresponding to different rotational isomers and understand their relative stabilities.
Mechanistic and Kinetic Studies Utilizing 1,3 Dichloroacetone D4
Application of Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.orglibretexts.org This effect is a powerful tool for probing reaction mechanisms. osti.govlibretexts.org By comparing the reaction rates of a molecule containing a light isotope (like hydrogen) with its counterpart containing a heavy isotope (like deuterium), researchers can deduce information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. princeton.edulibretexts.org
Probing Reaction Mechanisms and Transition State Structures
The incorporation of deuterium (B1214612) in 1,3-dichloroacetone-D4 allows for detailed investigations into reaction mechanisms. lookchem.com The magnitude of the KIE can indicate whether a bond to the isotopically labeled atom is broken in the transition state of the rate-limiting step. github.io A significant primary KIE, where the isotopic substitution is at a bond being cleaved, strongly suggests that this bond breaking is integral to the slowest step of the reaction. libretexts.org
Furthermore, the KIE can provide information about the geometry of the transition state. For instance, linear transition states in proton transfer reactions tend to exhibit larger KIEs compared to non-linear ones. github.io By analyzing the KIE, chemists can infer the arrangement of atoms at the point of highest energy along the reaction coordinate, offering a more complete picture of the transformation process. molaid.com
Analysis of Primary and Secondary Deuterium Kinetic Isotope Effects
Kinetic isotope effects are categorized as either primary or secondary. Primary KIEs occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For deuterium, the theoretical maximum for a primary KIE (kH/kD) is approximately 6.8 at room temperature, arising from the difference in zero-point energies between the C-H and C-D bonds. github.io However, most observed primary KIEs are lower than this maximum because the bond is often only partially broken in the transition state. princeton.edugithub.io
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edupsgcas.ac.in These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edugithub.io Secondary KIEs are often attributed to changes in hybridization at the carbon atom bonded to the isotope. For example, a change from sp3 to sp2 hybridization during a reaction typically results in a normal secondary KIE, while a change from sp2 to sp3 results in an inverse effect. psgcas.ac.in These subtle effects provide valuable clues about changes in the molecular environment remote from the primary reaction center. princeton.edu
| Isotope Effect Type | Description | Typical kH/kD Value |
| Primary KIE | Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org | 1 to ~8 libretexts.orglibretexts.org |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond cleavage/formation in the rate-determining step. princeton.edu | Normal: > 1, Inverse: < 1 github.io |
| α-Secondary KIE | Isotopic substitution at the α-carbon to the reaction center. | sp3 → sp2: ~1.1-1.2, sp2 → sp3: ~0.8-0.9 princeton.edu |
| β-Secondary KIE | Isotopic substitution at the β-carbon to the reaction center. | ~1.15-1.3 wikipedia.org |
Correlation of KIEs with Computational Models
Modern computational chemistry provides a powerful means to complement experimental KIE studies. numberanalytics.com Theoretical models, such as those based on Density Functional Theory (DFT), can be used to calculate predicted KIEs for proposed reaction mechanisms. numberanalytics.com By comparing these computationally derived KIEs with experimentally measured values, researchers can validate or refute proposed transition state structures and reaction pathways. faccts.denih.gov
This synergy between experimental data and theoretical calculations offers a more robust understanding of the reaction mechanism. Discrepancies between experimental and computational results can highlight deficiencies in the theoretical model or suggest alternative mechanistic possibilities that may have been overlooked. The process of refining computational models to better match experimental KIEs leads to a more accurate and detailed picture of the transition state's geometry and energetic properties. nih.gov
Elucidation of Reaction Pathways Involving Halogenated Ketones
Halogenated ketones, such as 1,3-dichloroacetone (B141476), are versatile compounds involved in a variety of chemical transformations. The use of its deuterated form, this compound, is instrumental in unraveling the mechanisms of these reactions.
Studies of Halogenation and Dehalogenation Mechanisms
The mechanisms of halogenation and dehalogenation are of significant interest in organic chemistry. Isotopic labeling with deuterium in this compound can help to clarify the steps involved in these processes. For example, in a dehalogenation reaction, the absence of a primary KIE would suggest that the C-D bond is not broken in the rate-determining step, potentially pointing towards a mechanism where the initial attack of a nucleophile or the departure of a halide ion is the slow step.
Conversely, in halogenation reactions, the presence and magnitude of a KIE can provide insight into the nature of the enolate or enol intermediate formation, which is often the rate-limiting step in the halogenation of ketones.
Investigation of Deuterium Exchange Processes in Reaction Intermediates
In the presence of a deuterium source like D₂O, the α-hydrogens of ketones can undergo exchange with deuterium, a process that can be catalyzed by acid or base. libretexts.org Studying the rate and pattern of deuterium incorporation into reaction intermediates derived from this compound can provide valuable information about the reactivity and lifetime of these transient species. mdpi.commit.edu
For instance, if a reaction intermediate undergoes rapid deuterium exchange with the solvent, it indicates that the protons at that position are labile and that the intermediate has a sufficient lifetime to allow for this exchange to occur. nih.gov This information is crucial for building a complete and accurate picture of the reaction pathway, including the characterization of all transient species involved.
Influence of Deuteration on Reaction Selectivity
The substitution of hydrogen atoms with their heavier isotope, deuterium, in a molecule can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. slideshare.net The C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is typically required to break it. msudenver.eduprinceton.edu This principle is a cornerstone in the study of reaction mechanisms, allowing researchers to determine whether a particular C-H bond is broken in the rate-determining step of a reaction. slideshare.netmsudenver.edu The use of this compound, a deuterated analog of 1,3-dichloroacetone, provides a valuable tool for probing these mechanistic details and influencing reaction selectivity. lookchem.com
The presence of deuterium in this compound allows for the investigation of hydrogen atom behavior in various chemical transformations. lookchem.com By comparing the reaction outcomes and rates of the deuterated and non-deuterated versions of the molecule, scientists can gain significant insights into reaction pathways. wikipedia.orglookchem.com If a reaction involving the cleavage of a C-H bond at one of the α-carbons of 1,3-dichloroacetone is slower with this compound, it indicates that this bond breaking is part of the rate-limiting step. slideshare.netmsudenver.edu This is referred to as a primary kinetic isotope effect. msudenver.edu
Conversely, secondary kinetic isotope effects can also be observed. These are smaller changes in reaction rate that occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. slideshare.netmsudenver.edu These effects can provide information about changes in hybridization or the steric environment of the transition state. slideshare.netmsudenver.edu
The influence of deuteration on reaction selectivity can be particularly pronounced in reactions with multiple competing pathways. By slowing down a particular reaction step through deuteration, an alternative pathway may become more favorable, leading to a different distribution of products. This ability to alter reaction selectivity is a powerful application of isotopic labeling in synthetic chemistry. princeton.edu For instance, in complex reactions like the synthesis of bicyclic peptides using 1,3-dichloroacetone, deuteration could potentially suppress side product formation by altering reaction kinetics. nih.gov
Detailed research findings on the specific influence of deuteration in reactions involving this compound are crucial for a comprehensive understanding. The following table presents hypothetical data illustrating how deuteration could affect the selectivity of a reaction where 1,3-dichloroacetone acts as a substrate in two competing pathways, A and B.
| Reactant | Pathway A Yield (%) | Pathway B Yield (%) | Rate Constant Ratio (kH/kD) for Pathway A |
| 1,3-Dichloroacetone | 60 | 40 | 1.0 |
| This compound | 45 | 55 | 2.5 |
| This table is interactive. Users can sort and filter the data. |
Computational Chemistry and Theoretical Modeling of 1,3 Dichloroacetone D4
Quantum Chemical Calculations for Molecular Structure and Dynamics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the stable conformations and geometric parameters of molecules. For 1,3-dichloroacetone (B141476), theoretical calculations have identified several stable conformers (rotamers) that exist in equilibrium. acs.orgresearchgate.net These conformers differ by the rotation around the C-C single bonds, described by the dihedral angles θ1 (X₁−C−C=O) and θ2 (O=C−C−X₂). acs.org
Studies using the B3LYP/6-311++G(2df,2p) level of theory have shown that 1,3-dichloroacetone has four energy minima in the gas phase. acs.org Unlike similar compounds, the most stable conformer for DCA is the one with a gauche/gauche' arrangement, which possesses the smallest dipole moment. acs.orgresearchgate.net
The substitution of hydrogen with deuterium (B1214612) to form 1,3-Dichloroacetone-D4 is not expected to significantly alter the electronic structure or the equilibrium geometries of these conformers. The bond lengths and angles would remain nearly identical because the electronic potential energy surface is independent of atomic mass. However, the molecular dynamics, which are mass-dependent, would be affected. The heavier deuterium atoms would lead to slower rotational and vibrational motions.
Table 1: Calculated Conformational Data for 1,3-Dichloroacetone
This table presents theoretical data for the stable conformers of the parent compound, 1,3-dichloroacetone, calculated at the B3LYP/6-311++G(2df,2p) level. The substitution to the D4 isotopologue would primarily affect vibrational frequencies rather than these structural parameters.
| Conformer | Description (θ₁, θ₂) | Relative Energy (kcal/mol) | Dipole Moment (D) |
| 1 | cis/cis | 2.40 | 4.21 |
| 3 | cis/trans | 0.72 | 2.35 |
| 4 | gauche/gauche | 4.26 | 3.20 |
| 5 | gauche/gauche' | 0.00 (most stable) | 0.64 |
| Data sourced from theoretical investigations on 1,3-dihaloacetones. acs.orgresearchgate.net |
Simulations of Vibrational Spectra and Isotopic Effects
Vibrational spectroscopy is a key area where isotopic substitution has a pronounced and predictable effect. The vibrational frequency of a bond is dependent on the reduced mass (µ) of the atoms involved. libretexts.org When hydrogen (¹H) is replaced by deuterium (²H), the mass is nearly doubled, leading to a significant decrease in the frequency of vibrational modes involving that atom. libretexts.org
Theoretical simulations can accurately predict these isotopic shifts. For this compound, the most affected vibrations would be the C-D stretching and bending modes compared to the C-H modes in the parent compound.
C-H vs. C-D Stretching: The C-H stretching vibrations in ketones typically appear in the 2900-3000 cm⁻¹ region. derpharmachemica.com Upon deuteration, these modes are expected to shift to approximately 2100-2200 cm⁻¹, a downshift predictable by the change in reduced mass. libretexts.orgnsf.gov
Carbonyl (C=O) Stretching: The strong C=O stretching band, a prominent feature in the infrared spectrum of ketones, is also sensitive to isotopic substitution, though to a lesser extent. acs.org In 1,3-dichloroacetone, this band appears at different frequencies for each conformer (e.g., ~1730 cm⁻¹ and ~1748 cm⁻¹ in CCl₄ solution). acs.org In the D4 isotopologue, coupling between the C=O stretch and adjacent C-D bending modes would be different from the coupling with C-H modes, leading to small but measurable shifts in the C=O frequency.
The ability to calculate these frequencies theoretically allows for the assignment of complex experimental spectra, helping to identify the populations of different conformers in various solvents. acs.org The ratio of experimental to calculated frequencies for a reference molecule is often used as a scaling factor to improve the accuracy of theoretical predictions. acs.org
Theoretical Prediction of Kinetic Isotope Effects and Reaction Energetics
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, as it provides insight into bond-breaking or bond-forming steps at or before the rate-determining step. youtube.com The KIE is defined as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy one (k_H). wikipedia.org
For reactions involving this compound, a primary KIE would be expected if a C-D bond is broken in the rate-limiting step. This is common in base-catalyzed enolization reactions where an alpha-proton (or deuteron) is removed. nih.gov
Reaction Energetics: Theoretical chemistry allows for the calculation of the energetics of a reaction pathway, including the energies of reactants, transition states, and products. learner.org The energy required to break a C-D bond is higher than for a C-H bond due to its lower zero-point vibrational energy. This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" KIE (k_H/k_D > 1). wikipedia.orgresearchgate.net
Predicting KIE: Transition state theory can be used to predict the magnitude of the KIE. libretexts.org By calculating the vibrational frequencies of the reactant and the transition state for both the D4 and H4 isotopologues, the difference in activation energies can be determined, providing a theoretical KIE value that can be compared with experimental data. copernicus.orgcopernicus.org For example, studies on other chlorinated compounds have successfully used computational methods to calculate KIEs for reactions with atmospheric radicals like OH. copernicus.org
Modeling of Deuterium Distribution and Exchange Pathways
Computational modeling is instrumental in understanding how deuterium is distributed within a molecule and the pathways through which it can exchange with hydrogen. In ketones like 1,3-dichloroacetone, the primary pathway for hydrogen-deuterium (H/D) exchange at the α-carbon positions is through keto-enol tautomerism. nih.govlibretexts.org
Keto-Enol Tautomerism: Under acidic or basic conditions, a ketone can reversibly convert to its enol tautomer. nsf.govlibretexts.org If this process occurs in a deuterated solvent (like D₂O), the acidic α-hydrogens can be replaced with deuterium. libretexts.orgresearchgate.net
Acid-Catalyzed Exchange: The carbonyl oxygen is protonated (or deuterated), followed by the removal of an α-proton by a solvent molecule to form the enol. Re-ketonization can incorporate a deuterium atom at the α-position. libretexts.org
Base-Catalyzed Exchange: A base removes an α-proton to form an enolate ion. This intermediate is then protonated (or deuterated) by the solvent. nih.gov
Computational models can map the potential energy surface for these exchange reactions. nih.gov By calculating the energy barriers for proton/deuteron transfer, it is possible to predict the rate and selectivity of the H/D exchange. nih.govresearchgate.net For this compound, modeling would confirm that the four deuterium atoms on the α-carbons are labile under certain pH conditions and can exchange with protons from a protic solvent. The presence of electron-withdrawing chlorine atoms influences the acidity of these positions and thus the kinetics of the exchange. mdpi.com
Applications of 1,3 Dichloroacetone D4 in Chemical Research and Environmental Studies
1,3-Dichloroacetone-D4 as a Reagent and Building Block in Organic Synthesis
This compound, the deuterated analog of 1,3-dichloroacetone (B141476), serves as a valuable building block in organic synthesis. pharmaffiliates.comchemicalbook.com Its utility stems from the presence of deuterium (B1214612) atoms, which allows chemists to trace the role of hydrogen atoms in various chemical transformations, offering deep insights into reaction mechanisms and facilitating the creation of novel synthetic pathways. lookchem.com
Development of Complex Molecular Architectures and Scaffolds
The bifunctional nature of 1,3-dichloroacetone, and by extension its deuterated form, makes it a versatile precursor for constructing complex molecular frameworks. Its non-deuterated counterpart, 1,3-dichloroacetone, is utilized in the synthesis of various intricate structures. For instance, it is a key starting material for producing bicyclo[1.1.1]pentanes (BCPs), which are important motifs in medicinal chemistry. acs.org The reaction of 1,3-dichloroacetone can lead to the formation of 1,2-disubstituted and 1,2,3-trisubstituted BCP analogues. acs.org Furthermore, it has been employed in the synthesis of functionalized trialkoxysilanes through radical addition reactions. researchgate.net The ability to participate in reactions such as cross-aldol condensations with ketones like cyclohexanone (B45756) and cyclopentanone (B42830) further highlights its role in building molecular complexity. lookchem.com
The introduction of deuterium in this compound provides a powerful tool for studying the mechanisms of these complex-building reactions. The isotopic labeling allows researchers to follow the fate of specific hydrogen (deuterium) atoms throughout a synthetic sequence, which is crucial for optimizing reaction conditions and designing more efficient routes to complex molecules.
Mechanistic Insights into Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class in organic chemistry, and 1,3-dichloroacetone is a classic substrate for studying these reactions. The presence of two reactive C-Cl bonds allows for sequential or double substitution, providing a platform to investigate reaction kinetics and stereochemistry. The synthesis of 1,3-dihydroxyacetone (B48652) from 1,3-dichloroacetone via nucleophilic substitution with hydroxide (B78521) ions is a well-documented transformation. scielo.br
The use of this compound offers a significant advantage in elucidating the finer details of these substitution mechanisms. By analyzing the kinetic isotope effect—the change in reaction rate upon isotopic substitution—researchers can determine the rate-determining step of a reaction and probe the structure of the transition state. This information is invaluable for understanding how these reactions proceed at a molecular level and for developing new catalytic systems that can control the outcome of nucleophilic substitutions with high selectivity. lookchem.com
Research Findings on the Synthetic Utility of Dichloroacetone Derivatives
| Precursor | Reaction Type | Product Class | Application/Significance |
| 1,3-Dichloroacetone | Cyclization | Bicyclo[1.1.1]pentanes (BCPs) | Important scaffolds in medicinal chemistry. acs.org |
| 1,3-Dichloroacetone | Radical Addition | Functionalized Trialkoxysilanes | Access to silicon-containing organic compounds. researchgate.net |
| 1,3-Dichloroacetone | Cross-Aldol Condensation | Substituted Ketones | Building blocks for larger molecules. lookchem.com |
| 1,3-Dichloroacetone | Nucleophilic Substitution | 1,3-Dihydroxyacetone | Synthesis of a key biochemical compound. scielo.br |
Utilization in Environmental Fate and Transport Studies
The deuterated nature of this compound makes it an effective tool for environmental research, particularly in understanding the behavior of organic pollutants in various environmental matrices. lookchem.com
Tracing Degradation Pathways of Organic Contaminants
Understanding how pollutants break down in the environment is critical for assessing their long-term impact and developing remediation strategies. 1,3-dichloroacetone itself is a disinfection byproduct formed during water treatment with chlorine, and its environmental fate is of interest. nih.gov Isotope-labeled compounds like this compound can be used as tracers to follow the complex degradation pathways of chlorinated organic compounds. By introducing a known amount of the deuterated compound into a model environmental system, scientists can track its transformation products over time using sensitive analytical techniques like mass spectrometry. This allows for the unambiguous identification of degradation products and the elucidation of the chemical and biological reactions involved in the breakdown process.
Isotopic Labeling for Environmental Monitoring
Isotopic labeling is a cornerstone of modern environmental monitoring. This compound can serve as an internal standard in quantitative analytical methods for the detection of its non-deuterated counterpart and other related disinfection byproducts in environmental samples. researchgate.net The use of a stable isotope-labeled standard is crucial for accurate quantification, as it compensates for sample loss during extraction and analysis. This approach significantly improves the reliability of data on the occurrence and concentration of these contaminants in drinking water and other environmental compartments. epa.gov The distinct mass of the deuterated compound allows it to be easily differentiated from the native analyte by mass spectrometry, ensuring precise and accurate measurements even at very low concentrations. researchgate.net
Applications of Isotope Labeling in Environmental Studies
| Application | Technique | Purpose | Significance |
| Tracer Studies | Mass Spectrometry | Elucidating degradation pathways of chlorinated pollutants. | Understanding the environmental persistence and transformation of contaminants. |
| Internal Standard | Gas Chromatography-Mass Spectrometry (GC-MS) | Accurate quantification of 1,3-dichloroacetone in environmental samples. researchgate.net | Improving the reliability of environmental monitoring data for disinfection byproducts. epa.gov |
Future Prospects and Research Challenges in Deuterated Dichloroacetone Chemistry
Advancements in Stereoselective Deuteration and Complex Molecule Synthesis
A primary challenge in modern synthetic chemistry is the site- and enantioselective incorporation of deuterium (B1214612) into organic molecules. researchgate.net While methods for general deuteration are common, achieving high levels of stereocontrol is difficult, particularly for compounds like ketones. researchgate.netrsc.org Current research focuses on developing sophisticated catalytic systems to overcome this hurdle. For instance, new photocatalytic methods are being explored for the selective monodeuteration of molecules, a process that is challenging with traditional hydrogen isotope exchange techniques. researchgate.net
The development of biocatalytic methods also presents a promising frontier. Enzymes, particularly NADH-dependent reductases, offer high selectivity but face challenges related to the supply and recycling of the deuterated cofactor, [4-²H]-NADH. Strategies combining clean reductants like hydrogen gas (H₂) with inexpensive deuterium sources like heavy water (D₂O) are being developed to make enzymatic deuteration more practical and scalable. Such advancements could enable the synthesis of chiral deuterated building blocks with near-perfect stereoselectivity.
1,3-Dichloroacetone (B141476) and its deuterated analogue serve as valuable reagents in the synthesis of more complex molecules. The non-deuterated form is used as a bifunctional thiol-reactive agent to create acetone-like bridges in peptide macrocyclization and to form novel bicyclic peptide dimers. sigmaaldrich.comnih.gov As stereoselective deuteration methods become more advanced, the synthesis of specifically labeled 1,3-Dichloroacetone-D4 could provide researchers with powerful tools to probe the structural dynamics and stability of these complex peptide structures.
Integration of Deuterated Compounds in Emerging Analytical Technologies
Deuterated compounds, including this compound, are indispensable as internal standards for quantitative analysis using mass spectrometry (MS). x-chemrx.comwuhan.gov.cnacs.org Their use helps correct for variations in sample extraction and ionization efficiency, which is crucial for accurate quantification. nih.govrsc.org The future will see these standards integrated into emerging and increasingly sophisticated analytical technologies.
One such area is ambient ionization mass spectrometry (AIMS), which allows for the direct analysis of samples in their native environment with minimal preparation. rsc.orgjst.go.jp Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are revolutionizing clinical analysis, environmental monitoring, and food safety. jst.go.jp The development of chromatography-free AIMS methods places a greater reliance on high-quality internal standards to resolve isobaric interferences and ensure accuracy.
Another rapidly advancing field is Mass Spectrometry Imaging (MSI), which maps the spatial distribution of molecules directly in biological tissues. nih.gov The use of deuterated internal standards is critical for achieving absolute quantification in MSI, allowing for true comparisons of molecular concentrations across different regions of a sample. nih.govdiva-portal.org Advanced MSI techniques, such as MALDI-2, which boosts the detection of low-concentration analytes, will continue to rely on deuterated standards to provide robust and biologically relevant quantitative data. chemrxiv.org Furthermore, the development of ambient hydrogen/deuterium exchange (HDX) methods, such as Laser Ablation Electrospray Ionization (LAESI)-MSI, provides an additional layer of structural information by revealing the number of exchangeable protons in a molecule, further enhancing compound identification in complex samples. acs.orgnih.gov
Addressing Synthetic Accessibility and Cost Implications in Deuterium Labeling
Despite their utility, the widespread application of deuterated compounds is often hindered by significant challenges related to their synthesis and cost. nih.gov The development of deuterium labeling methods has been limited, and existing techniques often struggle to introduce multiple deuterium atoms with high efficiency, leading to the high price of many deuterated compounds. wuhan.gov.cn
Key Challenges in Deuterium Labeling:
Cost of Reagents: Deuterium sources like D₂ gas and deuterated solvents are significantly more expensive than their protium (B1232500) counterparts. mdpi.com This cost is a major barrier, especially for large-scale synthesis. nih.gov
Synthetic Complexity: Incorporating deuterium often requires multi-step, sophisticated synthetic routes. musechem.com The limited commercial availability of many deuterated building blocks means they must be prepared through specialized procedures, adding to both cost and complexity. nih.govnih.gov
Safety and Scalability: Some traditional deuteration methods require harsh conditions, such as high temperatures or the use of strong acids or bases, which can limit functional group tolerance and pose safety risks. rsc.orgresearchgate.net Scaling these reactions up for industrial production presents further challenges. rsc.org
To address these issues, research is focused on developing more efficient and cost-effective labeling strategies. x-chemrx.com The use of inexpensive and readily available deuterium sources, such as heavy water (D₂O), is a key goal. wuhan.gov.cnresearchgate.net Innovations in catalysis, including the use of photocatalysts, electrocatalysis, and nanoparticle catalysts, aim to perform labeling under milder conditions without the need for expensive or toxic metals. researchgate.netwuhan.gov.cnmusechem.com Flow chemistry is also emerging as a powerful tool, offering precise control over reaction parameters, enhanced safety, and improved scalability for deuteration reactions. x-chemrx.commdpi.com
| Deuteration Strategy | Advantages | Challenges | Relevant Research Focus |
|---|---|---|---|
| Metal-Catalyzed H/D Exchange | High regioselectivity for certain substrates. researchgate.net | Expensive/toxic metal catalysts, harsh conditions, potential for metal residue. researchgate.netrsc.orgresearchgate.net | Developing catalysts based on cheaper, non-toxic metals; milder reaction conditions. researchgate.net |
| Use of Deuterated Reagents | Direct incorporation of deuterium. | High cost and limited availability of reagents. nih.govmdpi.com | Developing synthetic routes to access a wider range of deuterated building blocks. nih.gov |
| Flow Chemistry | Precise control, enhanced safety, scalability, suppression of over-reactions. x-chemrx.commdpi.com | Initial setup cost, optimization of flow parameters. | Application to a broader range of deuteration reactions, including gram-scale synthesis. mdpi.com |
| Biocatalysis / Enzymatic Synthesis | High stereoselectivity, mild conditions. rsc.org | Cofactor regeneration, enzyme stability, substrate scope. | Developing efficient cofactor recycling systems using cheap deuterium sources like D₂O. |
| Photocatalysis / Electrocatalysis | Uses light or electricity, mild conditions, avoids harsh reagents. researchgate.netwuhan.gov.cn | Catalyst efficiency, substrate scope, scalability. | Developing universal methods for reducing aromatic compounds. wuhan.gov.cn |
Exploration of Novel Applications in Interdisciplinary Scientific Fields
The unique properties of deuterated compounds are driving their application into new and diverse scientific fields beyond their traditional use in pharmaceutical and mechanistic studies. acs.orgresearchgate.net
In materials science , deuteration is a viable strategy for modulating the physical properties of materials. rsc.org Replacing hydrogen with deuterium can alter hydrogen bond characteristics, which can have a profound impact. For example, the deuteration of potassium dihydrogen phosphate (B84403) (KDP) significantly increases its ferroelectric Curie temperature. rsc.org Deuteration can also introduce chemical pressure within a crystal lattice, influencing magnetic and conductive properties. rsc.org In the field of electronics, deuterated materials are being investigated for use in next-generation technologies like organic light-emitting diodes (OLEDs), where their enhanced thermal and radiation stability could lead to more durable and efficient devices. globalgrowthinsights.commarketgrowthreports.com
In biotechnology and metabolic research , heavy water (D₂O) labeling is a powerful, cost-effective tool for studying in vivo protein turnover on a proteome-wide scale. nih.govbiorxiv.org This technique allows researchers to trace the synthesis of new proteins in both cell cultures and whole organisms, providing critical insights into cellular function and disease pathophysiology. nih.govbiorxiv.org
Furthermore, deuterated compounds are finding use in environmental science and agriculture as tracers to study the fate of chemicals and metabolic pathways in various systems. researchgate.netwiseguyreports.com As synthetic methods become more accessible and cost-effective, the exploration of deuterated molecules like this compound and its derivatives will likely expand into these and other unforeseen interdisciplinary areas, opening up new avenues of scientific inquiry. wiseguyreports.com
Q & A
Basic Research Questions
What are the key considerations for synthesizing 1,3-Dichloroacetone-D4 with high isotopic purity?
Answer:
Deuterated compounds like this compound require precise control over reaction conditions to ensure isotopic purity. Key steps include:
- Deuterium Source Selection : Use deuterated solvents (e.g., D₂O) or reagents to minimize proton contamination.
- Reaction Optimization : Monitor reaction kinetics to avoid isotopic scrambling, which can occur under prolonged heating or acidic/basic conditions.
- Purification : Employ fractional distillation or chromatography to isolate the deuterated product. Validate purity via mass spectrometry (MS) to confirm the absence of non-deuterated analogs (e.g., m/z 126.98 for non-deuterated 1,3-Dichloroacetone vs. m/z 130.99 for the deuterated form) .
- Storage : Store at 0–6°C to prevent degradation, as indicated by its cold storage requirements .
How is this compound characterized using spectroscopic techniques?
Answer:
Characterization involves a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Signals for residual protons in the deuterated compound should be minimal. The methyl groups (CD₂) typically show no peaks in the proton spectrum.
- ¹³C NMR : Peaks for carbonyl (C=O) and chlorinated carbons (C-Cl) should align with theoretical shifts (~200 ppm for C=O, ~50 ppm for C-Cl).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion clusters (m/z 130.99) and isotopic patterns consistent with D₄ labeling .
- IR Spectroscopy : Verify C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | No residual H signals |
| HRMS | m/z 130.99 (M⁺) |
| IR | 1700 cm⁻¹ (C=O) |
What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential volatility and respiratory hazards .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
How is this compound used as an internal standard in environmental analyses?
Answer:
Its deuterated structure minimizes interference with non-deuterated analytes in techniques like GC-MS:
- Sample Preparation : Spike samples with a known concentration of this compound to correct for matrix effects.
- Quantification : Use the deuterated compound’s signal to normalize analyte responses, improving accuracy in trace analysis (e.g., pesticide residues) .
What are the storage requirements for this compound to ensure stability?
Answer:
- Temperature : Store at 0–6°C to prevent thermal degradation .
- Container : Use amber glass vials to avoid light-induced decomposition.
- Inert Atmosphere : Seal under nitrogen or argon to reduce oxidation .
Advanced Research Questions
How does deuteration affect the reactivity of this compound in kinetic studies compared to its non-deuterated analog?
Answer:
Deuteration introduces kinetic isotope effects (KIEs), altering reaction rates:
- Mechanistic Insights : Use comparative studies to probe reaction pathways. For example, slower hydrolysis rates in deuterated compounds may indicate proton transfer as a rate-limiting step.
- Experimental Design : Conduct parallel reactions with deuterated and non-deuterated forms under identical conditions. Analyze rate constants via Arrhenius plots .
What methodologies resolve data discrepancies when using this compound in multi-analyte environmental studies?
Answer:
- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS/MS).
- Matrix Spike Recovery Tests : Assess interference from co-eluting compounds.
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .
How can this compound be integrated into studies of halogenated acetone derivatives’ environmental fate?
Answer:
- Tracer Experiments : Use this compound to track degradation pathways (e.g., photolysis, microbial metabolism) in soil/water systems.
- Isotopic Labeling : Monitor deuterium retention to distinguish biotic vs. abiotic degradation mechanisms .
What strategies optimize the detection limits of this compound in trace analysis?
Answer:
- Derivatization : Enhance volatility via silylation or acylation for GC-MS applications.
- Preconcentration : Use solid-phase microextraction (SPME) to isolate the compound from complex matrices.
- Instrument Tuning : Optimize MS parameters (e.g., collision energy) to maximize ion yield .
How should literature reviews on halogenated acetone derivatives be structured to identify research gaps?
Answer:
- Search Strategy : Use databases (PubMed, TOXLINE) with keywords: “deuterated acetone derivatives,” “chlorinated acetone environmental impact,” and CAS-specific terms (e.g., 350818-52-9) .
- Critical Appraisal : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled variables, replicate analyses). Synthesize findings into tables highlighting contradictions (e.g., conflicting degradation half-lives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
